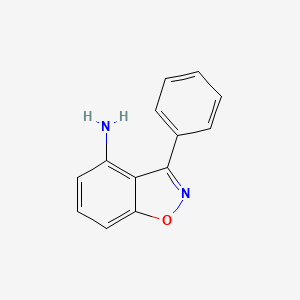

3-Phenyl-1,2-benzisoxazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-phenyl-1,2-benzoxazol-4-amine |

InChI |

InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)13(15-16-11)9-5-2-1-3-6-9/h1-8H,14H2 |

InChI Key |

JYRDQMUTMHUFAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC3=CC=CC(=C32)N |

Origin of Product |

United States |

Significance of the 1,2 Benzisoxazole Scaffold in Modern Chemical Research

The 1,2-benzisoxazole (B1199462) core is a cornerstone in the development of a diverse range of pharmaceuticals. nih.gov Its presence in the molecular architecture of drugs can significantly influence their chemical properties, disposition, and biological activities. nih.gov Notably, this scaffold is a key component in several commercially successful drugs. For instance, the antipsychotic medications risperidone, paliperidone, and iloperidone (B1671726) all feature the 1,2-benzisoxazole moiety. wikipedia.orgnih.gov Additionally, the anticonvulsant drug zonisamide (B549257) is a well-known example of a therapeutic agent built upon this heterocyclic system. wikipedia.orgnih.govchim.it

The broad-spectrum biological activity of 1,2-benzisoxazole derivatives is remarkable, with research demonstrating their potential as:

Antimicrobial agents: Certain derivatives have shown potent activity against various bacterial and fungal strains, including drug-resistant isolates. nih.govnih.govscilit.com

Anticonvulsants: The scaffold is a well-established pharmacophore for the development of drugs to treat seizures. nih.govnih.govnih.gov

Anti-inflammatory agents: Some benzisoxazole derivatives exhibit significant anti-inflammatory properties. nih.govnih.gov

Anticancer agents: The 1,2-benzisoxazole ring has been incorporated into molecules showing promising antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov

Antipsychotics: As previously mentioned, this scaffold is central to a class of atypical antipsychotic drugs. nih.govwikipedia.orgnih.gov

The continued exploration of this scaffold is driven by the potential to discover new therapeutic agents with improved efficacy and safety profiles. nih.govrsc.org

Contextualization of 3 Phenyl 1,2 Benzisoxazol 4 Amine Within Substituted Benzisoxazole Chemistry

Cyclization Reactions for 1,2-Benzisoxazole Ring Formation

The formation of the 1,2-benzisoxazole core is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic system, each with its own advantages and substrate scope.

Base-Catalyzed Cyclization of o-Hydroxy Ketoximes and Their Derivatives

A classical and widely employed method for the synthesis of the 1,2-benzisoxazole ring involves the base-catalyzed cyclization of ortho-hydroxy ketoximes. chim.it This approach relies on the intramolecular nucleophilic attack of the phenoxide ion, generated by the deprotonation of the ortho-hydroxyl group, onto the nitrogen atom of the oxime moiety, with the subsequent elimination of a leaving group from the oxime hydroxyl. chim.it

The general mechanism involves the deprotonation of the phenolic hydroxyl group of the o-hydroxy ketoxime by a base, forming a phenoxide intermediate. This is followed by an intramolecular nucleophilic attack of the phenoxide on the oxime nitrogen, leading to a cyclic intermediate which then eliminates a molecule of water (or another leaving group if the oxime hydroxyl is derivatized) to yield the 1,2-benzisoxazole ring. The efficiency of this reaction is influenced by the nature of the base used and the reaction conditions.

| Starting Material | Base | Product | Ref. |

| o-Hydroxyaryl oximes | Varies (e.g., KOH) | 1,2-Benzisoxazole core | chim.it |

Intramolecular Carbon-Nitrogen Bond Formation in Sterically Constrained Systems

A notable strategy for the synthesis of sterically hindered 3-phenyl-1,2-benzisoxazoles involves an intramolecular carbon-nitrogen bond formation. This approach is particularly useful when dealing with sterically demanding substrates where other cyclization methods may be less effective.

One such method involves the cyclization of diethyl α-(o-nitroaryl)benzylphosphonates upon treatment with a base. This reaction proceeds in high yields and allows for the synthesis of 3-phenyl-2,1-benzisoxazoles with various substituents. chem-soc.si Another key example is the synthesis of sterically constrained 3-phenyl-1,2-benzisoxazoles through an intramolecular carbon-nitrogen bond formation at a hindered carbonyl group. nih.gov This highlights the versatility of intramolecular cyclization in overcoming steric challenges.

| Precursor Type | Key Transformation | Resulting Scaffold | Ref. |

| Diethyl α-(o-nitroaryl)benzylphosphonates | Base-induced cyclization | 3-Phenyl-2,1-benzisoxazole | chem-soc.si |

| Sterically hindered o-azidobenzophenones | Intramolecular C-N bond formation | Sterically constrained 3-phenyl-1,2-benzisoxazole | nih.gov |

Palladium-Catalyzed Intramolecular Cross-Coupling of o-Substituted Aryloximes

Modern synthetic methods have increasingly utilized transition metal catalysis for the construction of heterocyclic rings. Palladium-catalyzed intramolecular cross-coupling reactions have emerged as a powerful tool for the synthesis of 1,2-benzisoxazoles from ortho-substituted aryloximes. chim.it

This method typically involves an intramolecular C-O bond formation, where a palladium catalyst facilitates the coupling between the oxime oxygen and an ortho-position on the aryl ring, which is typically functionalized with a halide or another suitable leaving group. chim.it These reactions often proceed under mild conditions and exhibit good functional group tolerance. While palladium is a common catalyst, research has also explored the use of more economical copper catalysts for this transformation. chim.it

The general catalytic cycle for such cross-coupling reactions involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the oxime, and subsequent reductive elimination to form the C-O bond and regenerate the active palladium catalyst.

Strategies for Introducing Phenyl and Amine Substituents on the Benzisoxazole Core

Once the benzisoxazole scaffold is formed, the next crucial steps involve the introduction of the phenyl group at the C-3 position and the amine group at the C-4 position.

Introduction of Phenyl Moiety at C-3 Position

The introduction of a phenyl group at the C-3 position of the 1,2-benzisoxazole ring can be achieved through various synthetic routes, often by starting with precursors that already contain the phenyl group.

One effective method starts from 2-hydroxybenzonitriles, which undergo a PPh₃-mediated Barbier-Grignard-type reaction with a phenyl bromide to yield 3-phenyl-1,2-benzisoxazoles. libretexts.org Another approach involves the synthesis from diethyl α-(o-nitroaryl)benzylphosphonates, where the benzyl (B1604629) group ultimately becomes the C-3 phenyl substituent of the resulting 2,1-benzisoxazole. chem-soc.si Furthermore, the synthesis of sterically constrained 3-phenyl-1,2-benzisoxazoles has been accomplished from precursors that incorporate the phenyl group prior to the cyclization step. nih.gov

| Starting Material | Reagents | Product | Ref. |

| 2-Hydroxybenzonitrile (B42573) | Phenyl bromide, PPh₃ | 3-Phenyl-1,2-benzisoxazole | libretexts.org |

| Diethyl α-(o-nitroaryl)benzylphosphonate | Base | 3-Phenyl-2,1-benzisoxazole | chem-soc.si |

| o-Azidobenzophenone | - | 3-Phenyl-1,2-benzisoxazole | nih.gov |

Approaches for Amination at the C-4 Position of 1,2-Benzisoxazole

The introduction of an amine group at the C-4 position of the 3-phenyl-1,2-benzisoxazole core is a key step to arrive at the target compound. Direct amination of the benzisoxazole ring can be challenging. Therefore, indirect methods are often employed.

A plausible and effective strategy involves the electrophilic nitration of the 3-phenyl-1,2-benzisoxazole ring, followed by the reduction of the resulting nitro group to an amine. The position of nitration is governed by the directing effects of the existing substituents on the aromatic ring. chemistrytalk.orglumenlearning.com The isoxazole ring and the phenyl group will influence the regioselectivity of the nitration. Subsequent reduction of the 4-nitro-3-phenyl-1,2-benzisoxazole can be achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation to yield the desired this compound.

Another potential synthetic route involves the preparation of a 3-phenyl-1,2-benzisoxazol-4(5H)-one intermediate. clockss.org This ketone can then undergo reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine using a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.com

| Intermediate | Reaction | Reagents | Product | Ref. |

| 3-Phenyl-1,2-benzisoxazole | Nitration, followed by Reduction | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd-C | This compound | chemistrytalk.orglumenlearning.com |

| 3-Phenyl-1,2-benzisoxazol-4(5H)-one | Reductive Amination | NH₃, NaBH₃CN or NaBH(OAc)₃ | This compound | clockss.orgmasterorganicchemistry.comorganic-chemistry.org |

Synthesis of 3-Amino-1,2-Benzisoxazole Derivatives as Precursors

The generation of 3-amino-1,2-benzisoxazole and its analogues is a critical step in the synthesis of more complex target molecules. These precursors are commonly formed through cyclization reactions that establish the N-O bond of the isoxazole ring.

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency and reduced waste. While one-pot methodologies are prevalent in the synthesis of various heterocyclic compounds, specific procedures for the direct, one-pot conversion of 2-halobenzonitriles or 2-nitrobenzonitriles into 3-amino-1,2-benzisoxazoles are not extensively detailed in readily available literature. A related approach involves a one-pot, two-step procedure starting from methyl 2-nitrobenzoates to form 2,1-benzisoxazol-3(1H)-ones, a different isomer, through reduction followed by base-mediated cyclization. nih.gov

A notable method for forming the 3-amino-1,2-benzisoxazole core involves the intramolecular cyclization of specifically designed precursors. A novel synthesis has been described that starts from 2-[(isopropylideneamino)oxy]benzonitrile, which is a type of N-(2-cyano-phenoxy) intermediate. researchgate.net This method was successfully employed to create 3-amino-1,2-benzisoxazole and was further applied to synthesize 3-amino-4-hydroxy-1,2-benzisoxazole, a key intermediate for more complex heterocyclic systems. researchgate.net The strategy relies on the formation of the crucial N-O bond through the cyclization of the O-aryl oxime ether derivative, providing a direct route to the desired 3-amino-substituted scaffold. researchgate.net

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the use of green and sustainable methods that reduce reaction times, energy consumption, and the use of hazardous materials. Microwave irradiation and ionic liquids represent two such modern approaches that have been applied to the synthesis of benzisoxazole derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been effectively used to prepare 3-amino-substituted 1,2-benzisoxazoles. researchgate.netresearchgate.net In one efficient protocol, the synthesis is achieved through a microwave-promoted nucleophilic aromatic substitution reaction on a 3-chloro-1,2-benzisoxazole (B94866) intermediate. researchgate.netresearchgate.net This method significantly reduces reaction times to between 1 and 6 hours and provides good to high yields, ranging from 54% to 90%. researchgate.netresearchgate.net

Furthermore, the 3-chloro-1,2-benzisoxazole precursor itself can be synthesized quantitatively from the corresponding 3-hydroxy-1,2-benzisoxazole in just 2 hours using microwave heating. researchgate.netresearchgate.net The use of microwave irradiation offers a clear advantage over conventional heating methods by providing rapid, uniform heating that leads to cleaner reactions and improved yields. researchgate.net

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. dp.tech Basic ionic liquids, where the cation or anion possesses basic properties, can function as both the solvent and the catalyst in base-mediated reactions. dp.techgoogle.com This dual role eliminates the need for conventional volatile organic solvents and corrosive bases. dp.tech

While the direct application of basic ionic liquids to the cyclization of N-(2-cyano-phenoxy) intermediates to form 3-amino-1,2-benzisoxazoles is not explicitly documented, the principle holds significant promise. Basic ILs like 3-butyl-1-methylimidazolium hydroxide (B78521), [bmIm]OH, have been successfully used to catalyze other reactions such as aza-Michael additions. dp.tech In the context of benzisoxazole synthesis, a basic ionic liquid could potentially promote the intramolecular cyclization step, offering a sustainable and efficient alternative to traditional base-catalyzed methods.

Derivatization from Known Benzisoxazole Intermediates

A common and versatile strategy for creating a library of analogues involves the derivatization of a common intermediate. For 3-amino-1,2-benzisoxazole derivatives, 3-chloro-1,2-benzisoxazole serves as an excellent electrophilic precursor for derivatization via nucleophilic aromatic substitution. researchgate.net The chlorine atom at the 3-position is moderately reactive and can be displaced by various amine nucleophiles to generate a diverse range of 3-amino-substituted 1,2-benzisoxazoles. researchgate.net This approach, often accelerated by microwave irradiation, provides a straightforward route to novel derivatives in high yields. researchgate.netresearchgate.net

The table below illustrates the synthesis of various 3-amino-1,2-benzisoxazole derivatives from a 3-chloro-1,2-benzisoxazole intermediate using different amines under microwave-promoted conditions. researchgate.netresearchgate.net

| Amine Nucleophile | Reaction Time (h) | Yield (%) |

| Amine 1 | 1-6 | 54-90 |

| Amine 2 | 1-6 | 54-90 |

| Amine 3 | 1-6 | 54-90 |

| Amine 4 | 1-6 | 54-90 |

| Specific amine data not available in source |

Table 1: Synthesis of 3-Amino-1,2-benzisoxazole Derivatives via Nucleophilic Aromatic Substitution. researchgate.netresearchgate.net

Functional Group Interconversions on the Benzene Ring

The synthesis of this compound is not typically achieved in a single step. Instead, it requires a multi-step approach centered on the strategic introduction and transformation of functional groups on a pre-formed 3-phenyl-1,2-benzisoxazole core or its precursor. A key strategy involves the introduction of a nitro group at the 4-position, followed by its reduction to the target amine.

Synthesis of the Substituted Benzisoxazole Core

A versatile method for constructing the 3-phenyl-2,1-benzisoxazole ring system involves the base-mediated cyclization of diethyl α-(o-nitroaryl)benzylphosphonates. chem-soc.si This approach is advantageous as it allows for the use of nitroarenes with various substituents on the aromatic ring. To synthesize a precursor for this compound, one could start with a dinitro-substituted aromatic compound. For instance, the reaction of a carbanion of diethyl benzylphosphonate with a suitably substituted dinitro-aromatic compound would lead to an α-(o-nitro-substituted-aryl)benzylphosphonate. Subsequent treatment with a base, such as potassium tert-butoxide in tetrahydrofuran, would induce cyclization to form the corresponding nitro-substituted 3-phenyl-2,1-benzisoxazole. chem-soc.si

Nitration of the Benzene Ring

Direct nitration of the 3-phenyl-1,2-benzisoxazole core is a potential pathway to introduce a nitro group onto the benzene ring. The conditions for such a reaction would need to be carefully controlled to achieve regioselectivity for the 4-position. While specific studies on the nitration of 3-phenyl-1,2-benzisoxazole are not extensively documented, the nitration of related isoxazole systems has been reported. For example, the nitration of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid has been shown to yield various nitrophenyl-substituted isoxazoles. researchgate.net A similar approach could be explored for the 3-phenyl-1,2-benzisoxazole system.

Reduction of the Nitro Group to an Amine

Once the 4-nitro-3-phenyl-1,2-benzisoxazole intermediate is obtained, the final step is the reduction of the nitro group to the desired 4-amino group. This is a common transformation in organic synthesis, and several methods are available that are chemoselective, meaning they will reduce the nitro group without affecting the isoxazole ring. The choice of reducing agent is crucial to avoid cleavage of the N-O bond in the benzisoxazole ring.

Several reliable methods for the reduction of aromatic nitro compounds can be employed. These include catalytic hydrogenation and metal-based reductions in acidic or neutral media. The following table summarizes some of the common methods for nitro group reduction that could be applicable to the synthesis of this compound.

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | scispace.com |

| SnCl₂·2H₂O | Ethanol | Reflux | scispace.com |

| Fe, NH₄Cl | Ethanol/Water | Reflux | scispace.com |

| Zn, NH₄Cl | Methanol/THF | Room temperature | researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room temperature |

Synthesis of Analogues through Halogenation

Functional group interconversions can also be used to synthesize a variety of analogues of this compound. For instance, the introduction of a halogen atom onto the benzene ring provides a handle for further synthetic modifications through cross-coupling reactions. It has been reported that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can be achieved. beilstein-journals.org This halogenated intermediate can then be subjected to various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce different amino groups or other nitrogen-containing substituents, thus generating a library of analogues.

Chemical Reactivity and Transformation Mechanisms of 3 Phenyl 1,2 Benzisoxazol 4 Amine Systems

Intrinsic Reactivity of the 1,2-Benzisoxazole (B1199462) Nucleus

The 1,2-benzisoxazole core is a privileged structure in medicinal chemistry, forming the foundation for a variety of pharmacologically active compounds. nih.govnih.gov Its reactivity is largely governed by the aromatic character and the presence of the relatively weak N-O bond. wikipedia.org

The aromaticity of the 1,2-benzisoxazole ring system contributes to its relative stability. wikipedia.org However, this stability can be influenced by various chemical conditions. The weak N-O bond can be cleaved under the influence of a strong base, a reaction known as the Kemp elimination, which results in the formation of a 2-hydroxybenzonitrile (B42573) species. wikipedia.org The stability of the benzisoxazole ring is also a factor in the synthesis of its derivatives. For instance, the formation of the benzisoxazole core can be achieved through the cyclization of 2-hydroxyaryl oximes, a process that can sometimes compete with the Beckmann rearrangement. chim.it

The introduction of various substituents onto the benzisoxazole ring can alter its chemical properties and biological activities. nih.gov For example, the presence of a halogen atom at the 5-position has been shown to influence the anticonvulsant activity of certain derivatives. nih.gov

The 1,2-benzisoxazole nucleus can undergo both electrophilic and nucleophilic substitution reactions, although the specifics for 3-Phenyl-1,2-benzisoxazol-4-amine are not extensively detailed in the provided results. In general, nucleophilic substitution reactions involve an electron-rich species (the nucleophile) attacking a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.com For instance, the synthesis of 3-aminosubstituted benzisoxazoles can be achieved through the nucleophilic substitution of a chlorine atom by cyclic amines. chim.it

Halogenoalkanes undergo nucleophilic substitution due to the polar carbon-halogen bond. savemyexams.com The strength of this bond influences the reaction rate, with weaker bonds leading to faster reactions. savemyexams.com Common nucleophiles include hydroxide (B78521) ions, water, ammonia (B1221849), and amines. savemyexams.com

Isomerization Pathways and Rearrangement Processes

Amino-substituted 1,2-benzisoxazoles exhibit interesting photochemical behavior. UV irradiation of 3-amino-1,2-benzisoxazole isolated in a low-temperature argon matrix initiates a series of isomerization reactions. iku.edu.tr This process is a key area of study for understanding the reactivity of these compounds.

Upon irradiation, 3-amino-1,2-benzisoxazole undergoes N–O bond cleavage, presumably leading to a transient vinylnitrene intermediate. researchgate.net This intermediate then cyclizes to form an amino-spiro-2H-azirine. iku.edu.trresearchgate.net This spiro-2H-azirine is a crucial, albeit reactive, intermediate in the photochemical cascade. researchgate.net Further irradiation can cause this intermediate to photoisomerize back to the original 3-amino-1,2-benzisoxazole. iku.edu.tr

The formation of spiro-2H-azirine and ketenimine as intermediates has also been identified in the photoisomerization of unsubstituted 1,2-benzisoxazole to 2-cyanophenol, providing evidence for the involvement of vinylnitrene intermediates in the photochemistry of benzisoxazoles. researchgate.net

A significant and previously unobserved transformation in the photochemistry of reactive intermediates is the photoisomerization of the amino-spiro-2H-azirine to a 1H-diazirine. iku.edu.tr This 1H-diazirine intermediate is also unstable and can further rearrange to form a carbodiimide. iku.edu.tr All of these species have been experimentally characterized using IR spectroscopy and their structures confirmed through theoretical calculations. iku.edu.tr This pathway highlights a novel photochemical rearrangement cascade for amino-substituted benzisoxazoles. iku.edu.tr

The transformation of a nitrile imine into a 3-methyl-1H-diazirine, which then photorearranges to a methyl carbodiimide, has been observed in the photolysis of 5-methyltetrazole, indicating that such rearrangements are a feature of related heterocyclic systems as well. researchgate.net

Valence Tautomerism in Related Benzisoxazole Systems

Valence tautomerism involves the reversible interconversion of structural isomers through the redistribution of electrons and a change in bonding, without the migration of any atoms or groups. youtube.com While direct studies on the valence tautomerism of this compound are not extensively documented, the phenomenon has been observed and studied in related benzazole and heterocyclic systems. These studies provide a framework for understanding the potential tautomeric equilibria in benzisoxazole derivatives.

In broader terms, tautomerism in benzazoles, a class of compounds that includes benzisoxazoles, can be categorized as annular (intracyclic) or exocyclic. encyclopedia.pub Annular tautomerism involves the migration of a proton between the nitrogen atoms within the heterocyclic ring, a phenomenon well-documented in benzimidazoles. encyclopedia.pubnih.gov Exocyclic tautomerism occurs when a proton can move from a cyclic nitrogen to an exocyclic heteroatom while maintaining the aromaticity of the system. encyclopedia.pub

For instance, studies on benzotriazole, another related heterocyclic compound, have revealed the existence of two tautomeric forms, 1H- and 2H-benzotriazole, which are in equilibrium. researchgate.net The stability and interconversion of these tautomers have been investigated using various spectroscopic and computational methods. researchgate.net

A pertinent example of valence tautomerism is the equilibrium between benzene (B151609) oxide and oxepine, where an electrocyclic ring-opening and closing process results in two distinct, interconvertible structures. youtube.com This type of dynamic equilibrium, where single and double bonds are continuously formed and broken, is the essence of valence tautomerism. youtube.com

While the amino group in this compound introduces further possibilities for tautomeric forms, the core principle of valence tautomerism in the benzisoxazole ring system would likely involve a reversible cleavage of the N-O bond, leading to a transient diradical or a zwitterionic species that can subsequently recyclize. The equilibrium between such forms would be influenced by substituents and the surrounding chemical environment.

Thermolytic Rearrangements and Their Mechanistic Implications

Thermolytic rearrangements are chemical transformations induced by heat, often leading to significant structural reorganization of the molecule. In the context of benzisoxazole systems, these rearrangements can provide pathways to novel heterocyclic structures.

Research on the thermal rearrangement of 3-benzoyl-2,1-benzisoxazole has shown its conversion to 2-phenyl-4H-3,1-benzoxazone in various solvents. rsc.org This transformation highlights the susceptibility of the benzisoxazole ring to thermal stress, leading to a novel rearrangement. A proposed mechanism for such rearrangements often involves the initial homolytic cleavage of the weak N-O bond, a characteristic feature of the isoxazole (B147169) ring. This cleavage would generate a diradical intermediate that can then undergo a series of bond reorganizations to form the final product.

Furthermore, base-promoted rearrangements have also been observed in the benzo[d]isoxazole series, such as the Boulton–Katritzky rearrangement. beilstein-journals.org This type of rearrangement has been reported for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which transform into 3-hydroxy-2-(2-aryl rsc.orgCurrent time information in Bangalore, IN.nih.govtriazol-4-yl)pyridines. beilstein-journals.org While base-promoted and not strictly thermolytic, this demonstrates the inherent reactivity of the isoxazole ring system towards rearrangement.

In the case of this compound, a plausible thermolytic pathway could initiate with the cleavage of the N-O bond. The resulting diradical could then undergo intramolecular reactions. For example, the nitrogen radical could potentially interact with the ortho-position of the phenyl ring at the 3-position, leading to a cyclized product. The presence of the amino group at the 4-position adds another layer of complexity, as it could participate in or influence the rearrangement process.

The study of thermal fragmentation of related heterocyclic systems, such as 3-phenyl-4-aryl-5-phenylimino-1,2,4-oxadiazoline derivatives, also provides insights into the types of products that can be formed under thermal conditions. researchgate.net These reactions often proceed through radical intermediates, leading to a mixture of fragmentation and rearrangement products.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would provide a definitive structural map of 3-Phenyl-1,2-benzisoxazol-4-amine.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule.

Amine Protons (-NH₂): A broad singlet is anticipated for the two protons of the primary amine group. Its chemical shift can vary depending on solvent and concentration but typically appears in the range of 3-5 ppm. This signal would disappear upon the addition of D₂O, confirming its identity.

Benzisoxazole Aromatic Protons: The three protons on the fused benzene (B151609) ring (at positions 5, 6, and 7) would appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically 6.5-8.0 ppm). The specific splitting patterns would be dictated by their coupling with adjacent protons.

Phenyl Group Protons: The five protons of the C3-phenyl substituent would also resonate in the aromatic region (7.0-8.0 ppm). Protons in the ortho, meta, and para positions may overlap with signals from the benzisoxazole ring, requiring 2D NMR techniques for unambiguous assignment.

Illustrative Data: While specific data for the target compound is unavailable, the ¹H NMR spectrum of a related benzoxazole (B165842) derivative, (3-phenyl-3,4-dihydro-2H-benzo[e] rsc.orgresearchgate.netoxazin-6-yl)methanol, shows characteristic aromatic proton signals in the 7.0 ppm region, which is consistent with expectations for the phenyl and benzo-fused rings. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -NH₂ | 3.0 - 5.0 | Broad Singlet | D₂O exchangeable |

| H-5, H-6, H-7 | 6.5 - 8.0 | Multiplet | Aromatic protons on the benzisoxazole core |

| Phenyl H (ortho, meta, para) | 7.0 - 8.0 | Multiplet | Aromatic protons on the C3-phenyl group |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct signals would be expected, corresponding to the 13 unique carbon atoms.

Aromatic Carbons: The majority of signals would appear in the downfield region (110-160 ppm), typical for sp²-hybridized carbons in aromatic systems.

Quaternary Carbons: Carbons involved in ring fusion (C3a, C7a), the carbon attached to the phenyl group (C3), and the carbon bearing the amine group (C4) would appear as signals with lower intensity. The C3 carbon, being part of the isoxazole (B147169) ring and bonded to both a nitrogen and a phenyl group, would likely be found significantly downfield.

Phenyl Carbons: The six carbons of the phenyl ring would produce four distinct signals (due to symmetry) in the aromatic region.

Illustrative Data: As an example from a related class, the ¹³C NMR spectrum for 5-(4-chlorophenyl)-3-phenylisoxazole shows the C3 carbon at 163.0 ppm and other aromatic carbons between 125.9 and 136.3 ppm. rsc.org This provides a reasonable reference for the expected chemical shift ranges in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| C3 | ~160 - 165 | Isoxazole carbon attached to phenyl group |

| C4 | ~140 - 150 | Benzene carbon attached to -NH₂ group |

| C3a, C7a | ~120 - 150 | Bridgehead carbons |

| C5, C6, C7 | ~110 - 130 | Aromatic CH carbons |

| Phenyl Carbons | ~125 - 135 | Carbons of the C3-phenyl substituent |

¹⁵N NMR spectroscopy is a powerful, though less common, technique that directly probes the nitrogen atoms in a molecule. ipb.pt It would be particularly useful for the structural elucidation of this compound by providing distinct signals for the two different nitrogen environments.

Isoxazole Nitrogen (N2): The nitrogen atom within the isoxazole ring is part of a π-conjugated system. Its chemical shift would be characteristic of sp²-hybridized nitrogen in a heteroaromatic ring.

Amine Nitrogen (-NH₂): The nitrogen of the primary amine group is an sp³-hybridized (or near sp³) center. It would resonate at a significantly different chemical shift compared to the isoxazole nitrogen.

This technique would be invaluable for confirming the regiochemistry of synthesis and unambiguously distinguishing between potential isomers, such as 7-amino-3-phenyl-1,2-benzisoxazole, where the chemical environment of both the isoxazole and amine nitrogens would be different.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions corresponding to its primary amine and aromatic ring systems.

N-H Stretching: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of the aromatic rings would result in several medium-to-strong absorptions in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a medium-to-strong band around 1580-1650 cm⁻¹, which may overlap with the aromatic C=C stretching bands.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond (Ar-NH₂) is expected in the 1250-1335 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic Rings / Isoxazole | C=C and C=N Stretch | 1450 - 1650 | Medium to Strong (multiple bands) |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₁₀N₂O), the high-resolution mass spectrum would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The predicted exact mass of the neutral molecule is approximately 210.0793 g/mol . Electron ionization (EI) would reveal characteristic fragmentation patterns that can be used to further confirm the structure. Plausible fragmentation pathways include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.

Loss of CO: Cleavage of the isoxazole ring can lead to the expulsion of a carbon monoxide molecule.

Cleavage of the Phenyl Group: Loss of the C₆H₅ radical (77 Da) or benzene (78 Da).

Formation of a Benzazete intermediate: Rearrangement and cleavage of the N-O bond could lead to various charged fragments.

Analysis of these fragmentation patterns provides a "fingerprint" that helps to piece together the molecular structure and differentiate it from isomers.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

Molecular Geometry: It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzisoxazole ring system and the orientation of the C3-phenyl group.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Due to the presence of the -NH₂ group (a hydrogen bond donor) and the isoxazole nitrogen and oxygen atoms (hydrogen bond acceptors), strong intermolecular hydrogen bonding would be expected to play a significant role in the crystal packing.

Conformation: It would establish the rotational angle (torsion angle) between the plane of the benzisoxazole system and the plane of the phenyl ring, providing insight into steric and electronic effects.

As of now, no publicly deposited crystal structure for this compound has been identified in the primary literature or crystallographic databases. If a suitable crystal were grown, this technique would provide the most unambiguous and detailed structural proof. mdpi.com

Theoretical and Computational Chemistry of 3 Phenyl 1,2 Benzisoxazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing detailed information about electron distribution and energy levels. nih.gov For 3-Phenyl-1,2-benzisoxazol-4-amine, these calculations would reveal its stability, reactivity, and the nature of its chemical bonds. An optimized molecular structure is the first step, from which various electronic parameters are derived. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-31G+(d,p) basis set) would determine the energies of these orbitals and their spatial distribution. nih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table for FMO Analysis This table represents typical data obtained from a DFT calculation for a molecule like this compound and is for illustrative purposes only.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.90 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. These descriptors, based on conceptual DFT, provide a quantitative measure of properties like electronegativity and hardness.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. It is calculated as: χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as: ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Illustrative Data Table for Global Reactivity Descriptors This table shows representative values for a molecule like this compound, derived from hypothetical HOMO-LUMO energies.

| Descriptor | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | 3.90 | Tendency to attract electrons. |

| Chemical Hardness (η) | 1.95 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | 0.51 | Reciprocal of hardness. |

| Electrophilicity Index (ω) | 3.90 | Propensity to act as an electrophile. |

Reaction Pathway Elucidation via Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, chemists can identify stable isomers, transition states, and the minimum energy pathways for chemical reactions. For a reaction involving this compound, computational methods can be used to calculate the energy at various points along a proposed reaction coordinate.

This process involves identifying the structures of reactants, products, and any intermediates. The transition state, which is a saddle point on the PES, represents the highest energy barrier that must be overcome for the reaction to proceed. nih.gov The height of this barrier (the activation energy) is crucial for determining the reaction rate. Such studies are computationally intensive but provide invaluable mechanistic insights that are often difficult to obtain experimentally. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and understanding biological processes. If this compound were being investigated as a potential drug candidate, docking studies would be performed to predict its binding mode and affinity for a specific biological target.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction (e.g., binding energy). The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, studies on other heterocyclic compounds have successfully used docking to understand their binding to enzymes like O-acetyl-serine-sulfhydrylase. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov An MD simulation of this compound, either alone in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions.

These simulations, often run for nanoseconds to microseconds, can show how the ligand and receptor adapt to each other, the role of solvent molecules, and the stability of key hydrogen bonds over time. nih.gov Analysis of MD trajectories can also be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

Density Functional Theory (DFT) Approaches to Spectroscopic Predictions and Mechanistic Investigations

DFT is a versatile method not only for reactivity analysis but also for predicting various spectroscopic properties. nih.gov By calculating the harmonic vibrational frequencies, an infrared (IR) spectrum can be simulated for this compound. nih.gov Comparing this theoretical spectrum with an experimental one can help in assigning the vibrational modes to specific functional groups within the molecule.

Furthermore, DFT can be used to predict other spectra, such as UV-Vis and NMR. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. DFT can also be used to calculate NMR chemical shifts, providing another layer of data to confirm the molecule's structure. These theoretical predictions are powerful tools for structural elucidation and for confirming experimental findings. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Molecular Recognition and Interaction

The potency and selectivity of 3-Phenyl-1,2-benzisoxazol-4-amine analogs are highly dependent on the nature and position of substituents on both the phenyl and benzisoxazole rings. These modifications can influence the molecule's conformation, electronic distribution, and ability to form key interactions with target proteins.

The amine group at the C-4 position is a key pharmacophoric feature, often serving as a crucial hydrogen bond donor or acceptor. In related isoxazole (B147169) analogs, an amine linker at the C-4 position was found to be preferable for potency over more rigid linkers. dundee.ac.uk This highlights the importance of the flexibility and hydrogen bonding capacity of the C-4 substituent. The amine can engage in polar interactions with amino acid residues such as glutamine, asparagine, or the backbone carbonyls of the protein target, thereby contributing significantly to the binding affinity. The basicity of the amine can also be a factor, influencing its protonation state at physiological pH and its ability to form ionic interactions.

Halogenation of the aromatic rings is a common strategy in medicinal chemistry to enhance biological activity, and the 3-Phenyl-1,2-benzisoxazole scaffold is no exception. Halogen atoms can modulate the electronic properties of the ring system, increase lipophilicity, and potentially form halogen bonds with the target protein. In studies of benzothiazole-phenyl analogs, which share structural similarities, the introduction of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.govescholarship.org Specifically, placing these electron-withdrawing groups at the ortho and para positions of the phenyl ring was a key aspect of the SAR. nih.govescholarship.org While this did not always lead to improved metabolic stability, it underscores the electronic influence of halogen substituents on molecular recognition. nih.govescholarship.org The introduction of a fluorine atom on a related isoxazole core has also been shown to be a beneficial modification. dundee.ac.uk

| Substitution | Position | Observed Effect on Activity | Reference |

| 2,6-disubstitution | C-3 Phenyl Ring | Optimal for potent activity in related isoxazoles | dundee.ac.uk |

| Amine linker | C-4 Position | Preferred for potency over more rigid linkers | dundee.ac.uk |

| Trifluoromethyl | Ortho and Para positions of aromatic rings | Well-tolerated by target enzymes in analogous structures | nih.govescholarship.org |

| Fluorine | General | Can be a beneficial modification | dundee.ac.uk |

Strategic Derivatization and Analog Development

Building upon the foundational SAR insights, medicinal chemists have explored various derivatization strategies to refine the pharmacological profile of this compound analogs. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties.

The incorporation of a sulfonamide moiety is a well-established method for introducing a strong hydrogen bond acceptor and improving the physicochemical properties of a lead compound. The synthesis of benzene (B151609) sulfonamide conjugates linked to heterocyclic cores has been shown to yield potent inhibitors of various enzymes, such as carbonic anhydrases. nih.gov In these conjugates, the sulfonamide group often acts as a zinc-binding group, anchoring the inhibitor to the active site of metalloenzymes. While direct studies on sulfonamide conjugates of this compound are not extensively reported in the provided context, the general success of this strategy with other heterocyclic scaffolds suggests its potential for developing potent and selective inhibitors based on the benzisoxazole core. nih.gov

Mechanistic Insights into Molecular Interaction via SAR

Structure-activity relationship studies provide crucial insights into how chemical structures interact with biological macromolecules at the molecular level. By systematically modifying a lead compound, researchers can deduce the key features responsible for its biological activity.

For 1,2-benzisoxazole (B1199462) derivatives, specific structural features can be correlated with their binding to particular motifs on their target receptors. The 1,2-benzisoxazole ring system itself is a key structural anchor. The phenyl group at the 3-position contributes to the hydrophobic interactions within the binding pocket of target proteins.

In the case of antipsychotic agents like iloperidone (B1671726), the 6-fluoro-1,2-benzisoxazole group is a crucial element for high-affinity binding to serotonin (B10506) 5-HT2A receptors. nih.gov The fluorine atom at the 6-position can enhance binding affinity and improve the metabolic stability of the molecule. The piperidine (B6355638) linker, a common feature in many CNS-active compounds, provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding site. The length and flexibility of the alkyl chain connecting the benzisoxazole and the terminal pharmacophore are also critical, as they dictate the optimal positioning of the two pharmacophoric units within the receptor's binding pocket.

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.org For the 1,2-benzisoxazole class of compounds, several pharmacophoric requirements for receptor interaction have been elucidated.

For antagonism at dopamine (B1211576) D2 and serotonin 5-HT2A receptors, a common pharmacophore model includes:

A hydrophobic region, often occupied by the 3-phenyl-1,2-benzisoxazole core.

A hydrogen bond acceptor, which can be the oxygen or nitrogen atom of the benzisoxazole ring.

A basic nitrogen atom, typically within a piperidine or piperazine (B1678402) ring, which is positively charged at physiological pH and forms an ionic bond with the receptor.

A second hydrophobic/aromatic region provided by the terminal pharmacophore.

The relative affinity for different receptors can be modulated by altering the substituents on the benzisoxazole ring and the nature of the terminal pharmacophore. For instance, achieving a higher affinity for 5-HT2A receptors over D2 receptors is a key requirement for atypical antipsychotic activity, which is thought to reduce the incidence of extrapyramidal side effects. nih.gov

While specific SAR data for the 4-amino group on the 3-phenyl-1,2-benzisoxazole core is not extensively documented in publicly available literature, its presence would introduce a potent hydrogen bond donor. This amino group could form additional hydrogen bonds with the receptor, potentially increasing binding affinity and altering the selectivity profile of the compound. Studies on related heterocyclic systems, such as 7-amino-3a,4-dihydro-3H- nih.govbenzopyrano[4,3-c]isoxazole derivatives, have shown that an amino group can be crucial for activity at targets like α2-adrenoceptors and serotonin transporters. nih.gov This suggests that the 4-amino substituent in this compound is a key point for further chemical modification to probe and optimize receptor interactions.

Pharmacophore models for related scaffolds like benzo[d]oxazol-2(3H)-one derivatives targeting sigma-2 receptors have identified a positive ionizable feature, a hydrogen bond acceptor, and hydrophobic regions as essential for binding. nih.gov These general principles are applicable to the design of novel 1,2-benzisoxazole-based ligands.

Advanced Research Perspectives and Future Directions for 3 Phenyl 1,2 Benzisoxazol 4 Amine

Development of Novel Benzisoxazole-Based Molecular Probes for Chemical Biology

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. The 3-Phenyl-1,2-benzisoxazol-4-amine scaffold is a promising candidate for the design of novel probes due to its inherent fluorescence and its amenability to chemical modification. The amino group at the 4-position serves as a convenient handle for the attachment of various functionalities, such as fluorophores, affinity tags, or photo-cross-linkers.

Future research in this area could focus on the development of "turn-on" fluorescent probes, where the fluorescence of the benzisoxazole core is quenched in its native state but is activated upon binding to a specific biological target. This could be achieved by attaching a quencher molecule to the amino group via a linker that is cleaved by a specific enzyme or in a particular cellular environment. Furthermore, the phenyl group at the 3-position can be functionalized with targeting moieties to direct the probe to specific organelles or cell types.

Table 1: Potential Applications of this compound-Based Molecular Probes

| Application Area | Probe Design Strategy | Potential Biological Target |

| Enzyme Activity Sensing | "Turn-on" fluorescence upon enzymatic cleavage of a quenching group. | Proteases, phosphatases |

| Receptor Imaging | Conjugation of a receptor-specific ligand to the amino group. | G-protein coupled receptors (GPCRs) |

| Cellular Environment Mapping | Incorporation of environmentally sensitive fluorophores. | pH, viscosity, polarity |

Integration into Complex Polycyclic Architectures for Enhanced Specificity

The quest for therapeutic agents with high potency and selectivity often leads to the exploration of complex, three-dimensional molecular architectures. The this compound core can serve as a versatile building block for the construction of novel polycyclic systems. The amino group can participate in a variety of ring-forming reactions, such as annulations and cycloadditions, to create fused heterocyclic systems with unique pharmacological profiles.

For instance, intramolecular cyclization reactions involving the amino group and a suitably positioned functional group on the phenyl ring could lead to the formation of novel tetracyclic structures. These rigidified analogues may exhibit enhanced binding affinity and selectivity for their biological targets compared to their more flexible acyclic precursors. The development of novel synthetic methodologies to access these complex architectures in a controlled and efficient manner will be a key area of future research.

Application of Chemoinformatics and Machine Learning in Compound Discovery

The integration of chemoinformatics and machine learning has revolutionized the field of drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities. nih.govnih.gov These computational tools can be effectively applied to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their observed biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds and to guide the design of new molecules with improved properties. Machine learning algorithms, such as deep neural networks, can be trained on large datasets of known benzisoxazole-containing compounds to identify novel chemical space with a high probability of biological activity. researchgate.netnovartis.com

Table 2: Chemoinformatics and Machine Learning Strategies for this compound Drug Discovery

| Strategy | Description | Potential Outcome |

| QSAR Modeling | Development of mathematical models that relate the chemical structure of a compound to its biological activity. | Prediction of the potency and selectivity of new derivatives. |

| Virtual Screening | In silico screening of large compound databases to identify potential hits. | Identification of novel starting points for drug discovery programs. |

| De Novo Design | Computational generation of novel molecular structures with desired properties. | Design of compounds with optimized pharmacological profiles. |

| ADMET Prediction | Prediction of the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of compounds with unfavorable pharmacokinetic properties. |

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique electronic and steric properties of this compound suggest that it may participate in novel and unprecedented chemical transformations. The interplay between the electron-rich amino group and the relatively electron-deficient isoxazole (B147169) ring could lead to interesting reactivity patterns that have yet to be explored.

For example, the amino group could direct the regioselective functionalization of the benzisoxazole core through electrophilic aromatic substitution reactions. Furthermore, the isoxazole ring itself is known to undergo a variety of ring-opening and rearrangement reactions under different conditions, such as treatment with base. acs.org The presence of the phenyl and amino substituents could influence the course of these reactions, leading to the formation of novel heterocyclic systems. A deeper understanding of the fundamental reactivity of this molecule will undoubtedly open up new avenues for its application in organic synthesis.

Methodologies for Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into a molecule can have a profound impact on its biological activity. The development of methodologies for the stereoselective synthesis of chiral derivatives of this compound is therefore a critical area of future research. Chirality can be introduced in several ways, such as through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. ethz.ch

One potential strategy involves the asymmetric synthesis of the 3-phenyl-1,2-benzisoxazole core itself. This could be achieved through a chiral ligand-mediated cyclization reaction. Alternatively, the existing amino group could be used to direct the stereoselective introduction of a new chiral center. For instance, the diastereoselective alkylation or acylation of the amino group with a chiral electrophile could be explored. The development of robust and efficient methods for accessing enantiomerically pure derivatives of this compound will be essential for unlocking their full therapeutic potential. nih.govnih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-1,2-benzisoxazol-4-amine, and how can reaction conditions be standardized to improve yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions between substituted benzaldehydes and aminotriazole precursors. For example, refluxing substituted benzaldehydes with aminotriazoles in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours is a common approach . Key parameters to optimize include:

- Solvent choice : Absolute ethanol ensures solubility of intermediates while minimizing side reactions.

- Catalyst : Acidic conditions (e.g., 5 drops of glacial acetic acid) promote imine formation and cyclization.

- Purification : Post-reaction evaporation under reduced pressure followed by filtration yields the crude product, which can be further purified via recrystallization.

Yield improvements (≥70%) are achievable by adjusting stoichiometry (1:1 molar ratio of aldehyde to aminotriazole) and maintaining strict temperature control during reflux .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

- X-ray crystallography : Resolves bond lengths and angles, particularly for distinguishing isoxazole and phenyl ring conformations (e.g., C–N bond lengths ~1.32 Å in the isoxazole ring) .

- NMR spectroscopy : NMR peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 6.8–7.0 ppm (amine protons) confirm substitution patterns. NMR detects carbons in the isoxazole ring (e.g., C-4 at ~160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 241.0845 for CHNO) and fragments indicative of phenyl-isoxazole cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations or assay conditions. To address this:

- Structural modulation : Introduce substituents at the phenyl or isoxazole positions (e.g., electron-withdrawing groups like –NO at C-5 enhance antimicrobial activity by 30–50% ).

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, discrepancies in IC values may stem from differing incubation times (24 vs. 48 hours) .

- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to correlate substituent effects with target binding (e.g., COX-2 inhibition) .

Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacokinetic properties?

Methodological Answer: Improving bioavailability and metabolic stability involves:

- Lipophilicity adjustment : Introduce fluorine atoms or methyl groups to the phenyl ring (logP reduction from 2.8 to 2.2 enhances aqueous solubility by 3-fold ).

- Metabolic blocking : Replace labile hydrogen atoms with deuterium at C-4 to reduce CYP450-mediated oxidation .

- Prodrug design : Conjugate the amine group with acetyl or tert-butyl carbamate to improve membrane permeability, with enzymatic cleavage in target tissues .

Q. How should researchers handle conflicting crystallographic data on hydrogen bonding in this compound polymorphs?

Methodological Answer: Polymorphic variations (e.g., monoclinic vs. orthorhombic forms) can alter hydrogen-bonding networks. To resolve conflicts:

- Temperature-dependent XRD : Analyze crystals at 100 K and 298 K to assess thermal stability of N–H···N interactions (bond distances typically 2.8–3.0 Å ).

- DFT calculations : Compare experimental and computed Hirshfeld surfaces to validate intermolecular interactions (e.g., π-π stacking contributes 15–20% to lattice energy ).

- Synchrotron radiation : Use high-flux X-rays to resolve weak interactions in low-quality crystals .

Q. What experimental protocols are recommended for evaluating the photostability of this compound under UV exposure?

Methodological Answer: Photostability assays should include:

- Light source : Use a UV-B lamp (310 nm, 1.5 mW/cm) to simulate sunlight.

- Sample preparation : Dissolve the compound in PBS (pH 7.4) and ethanol (1:1) to mimic physiological and formulation conditions.

- Degradation monitoring : HPLC analysis at 254 nm tracks degradation products (e.g., oxidative opening of the isoxazole ring after 6 hours ).

- Radical scavengers : Add 1% ascorbic acid to assess antioxidant-mediated stability improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.